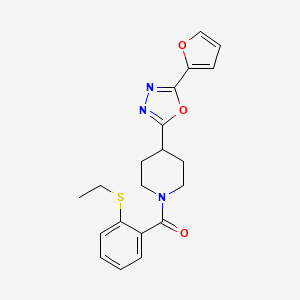

(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-2-27-17-8-4-3-6-15(17)20(24)23-11-9-14(10-12-23)18-21-22-19(26-18)16-7-5-13-25-16/h3-8,13-14H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVASBUHBIZARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , identified by its CAS number 1226457-57-3, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O2S2 , with a molecular weight of 399.5 g/mol . The structure consists of an ethylthio group attached to a phenyl ring, which is further linked to a piperidine moiety substituted with a furan-containing oxadiazole. This unique combination of structural features may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2S2 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 1226457-57-3 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxadiazole and furan rings enhances its ability to modulate biological processes. Research indicates that compounds containing oxadiazole derivatives often exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Zhang et al. (2023) synthesized several oxadiazole derivatives and screened them for anticancer activity against various cell lines, demonstrating significant inhibition at low concentrations (IC50 values ranging from 0.67 µM to 1.18 µM) .

- A study reported that compounds with similar structures exhibited potent cytotoxic effects on cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer), suggesting that the incorporation of furan and oxadiazole moieties enhances their efficacy .

Study 1: Anticancer Efficacy

In a comparative study, several derivatives were evaluated for their growth inhibition on cancer cell lines. The compound demonstrated promising results, particularly against the MDA-MB-435 melanoma cell line, where it achieved a growth percent inhibition significantly higher than standard treatments .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of oxadiazole-containing compounds. The results indicated that these compounds could inhibit key enzymes such as EGFR and IL-6 at concentrations lower than those required for traditional inhibitors .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Piperidine Functionalization : Introduce the oxadiazole moiety via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., POCl₃) .

Coupling Reactions : Attach the furan-2-yl group to the oxadiazole ring using Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Thioether Formation : React the ethylthio group with a halogenated phenyl precursor (e.g., 2-bromophenyl) using a base (e.g., K₂CO₃) in DMF at 80–100°C .

Critical Parameters :

- Catalysts : Pd(PPh₃)₄ for cross-coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.5–7.5 ppm; piperidine carbons at δ 40–50 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~423) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs. Focus on the oxadiazole and furan moieties for hydrogen bonding and π-π stacking .

- Pharmacophore Modeling : Identify key features (e.g., sulfur atoms for hydrophobic interactions, furan oxygen for hydrogen bonding) .

Example Data :

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | Oxadiazole-NH (H-bond), Furan-π stacking |

| 5-HT2A Receptor | -8.7 | Ethylthio-S (hydrophobic), Piperidine-N (polar) |

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability Tests : Use liver microsomes to assess if metabolite interference alters activity .

- Structural Analog Comparison : Compare with derivatives lacking the ethylthio group to isolate substituent effects (see Table 1) .

Q. Table 1: Substituent Impact on IC₅₀ (EGFR Inhibition)

| Compound | IC₅₀ (nM) | Key Substituent |

|---|---|---|

| Target Compound | 120 ± 15 | Ethylthio |

| Methylthio Analog | 450 ± 40 | Methylthio |

| Unsubstituted Phenyl Analog | >1000 | None |

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced efficacy?

- Methodological Answer :

- Substituent Variation : Replace the ethylthio group with bulkier groups (e.g., isopropylthio) to enhance hydrophobic interactions .

- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .

- Piperidine Ring Adjustments : Substitute N-methyl groups to reduce off-target binding .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s antimicrobial potential?

- Methodological Answer :

- Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. The furan moiety may enhance penetration through bacterial membranes .

- Biofilm Assays : Crystal violet staining to assess disruption of P. aeruginosa biofilms .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.